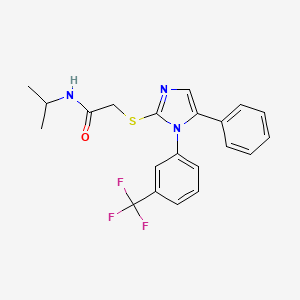

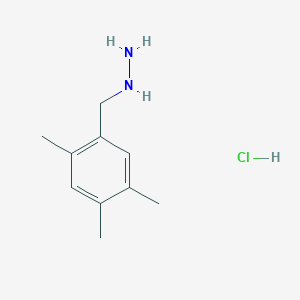

![molecular formula C24H22N4O4S2 B2357101 N-(benzo[d]thiazol-2-yl)-4-(morpholinosulfonyl)-N-(pyridin-2-ylmethyl)benzamide CAS No. 886902-47-2](/img/structure/B2357101.png)

N-(benzo[d]thiazol-2-yl)-4-(morpholinosulfonyl)-N-(pyridin-2-ylmethyl)benzamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

“N-(benzo[d]thiazol-2-yl)-4-(morpholinosulfonyl)-N-(pyridin-2-ylmethyl)benzamide” is a derivative of benzo[d]thiazole . Benzo[d]thiazole derivatives have been attracting much attention due to their wide range of applications in drug discovery, medicinal chemistry as well as in pharmaceutical chemistry . They are key structural compounds for many products that are characterized by a variety of biological properties .

Synthesis Analysis

The synthesis of benzo[d]thiazole derivatives has been reported starting from the reaction of 2-aminothiophenol with different esters such as ethyl cyanoacetate, diethylmalonate or ethyl acetoacetate to produce benzo[d]thiazole derivatives . These compounds underwent multi-component reactions with aromatic aldehydes and cyclohexan-1,3-dione .

Molecular Structure Analysis

The molecular structure of “this compound” is characterized by the presence of a benzo[d]thiazole core, which is a bicyclic system consisting of a benzene ring fused to a thiazole ring .

Chemical Reactions Analysis

Benzothiazoles undergo regioselective C2–H functionalization with triphenylphosphine to form thiazol-2-yl-triphenylphosphonium salts . These phosphonium salts react with a wide range of O- and N-centered nucleophiles to give the corresponding ethers, amines, and C–N biaryls .

Physical and Chemical Properties Analysis

The physical and chemical properties of benzo[d]thiazole derivatives can be influenced by the nature of the substituents attached to the benzo[d]thiazole core .

Applications De Recherche Scientifique

Application in Kinase Inhibition

N-(benzo[d]thiazol-2-yl)-4-(morpholinosulfonyl)-N-(pyridin-2-ylmethyl)benzamide derivatives have been identified as potent inhibitors of vascular endothelial growth factor receptor-2 (VEGFR-2) kinase activity. These compounds exhibit excellent kinase selectivity and demonstrate robust efficacy in human lung and colon carcinoma xenograft models, indicating their potential use in cancer therapy (Borzilleri et al., 2006).

Involvement in Crystal Structure Analysis

A derivative of this compound crystallizes with two independent molecules in its structure, which differ in the orientation of the pyridine ring with respect to the benzene ring. This suggests the compound's potential in crystallography and structural analysis (Artheswari et al., 2019).

Antimicrobial and Antifungal Properties

Derivatives of this compound have been synthesized and studied for their antimicrobial activities against gram-positive and gram-negative bacteria, as well as their antifungal activities against various fungi. This highlights the compound's potential use in developing new antimicrobial agents (Patel & Patel, 2015).

Use in Psychotropic, Anti-inflammatory, and Cytotoxicity Screening

These compounds have been found active in psychotropic in vivo, anti-inflammatory in vivo, and cytotoxicity in vitro screening. They exhibit marked sedative action, reveal high anti-inflammatory activity, have selective cytotoxic effects concerning tumor cell lines, and demonstrate antimicrobial action. This suggests their potential use in the development of new drugs for various therapeutic applications (Zablotskaya et al., 2013).

Potential in Anticancer Activity

Some this compound derivatives have shown promising results as new anticancer agents, as indicated in screenings carried out under the Developmental Therapeutic Program of the National Cancer Institute (Horishny et al., 2020).

Mécanisme D'action

Orientations Futures

Propriétés

IUPAC Name |

N-(1,3-benzothiazol-2-yl)-4-morpholin-4-ylsulfonyl-N-(pyridin-2-ylmethyl)benzamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H22N4O4S2/c29-23(18-8-10-20(11-9-18)34(30,31)27-13-15-32-16-14-27)28(17-19-5-3-4-12-25-19)24-26-21-6-1-2-7-22(21)33-24/h1-12H,13-17H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IZTZFGMSYOPOPC-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1S(=O)(=O)C2=CC=C(C=C2)C(=O)N(CC3=CC=CC=N3)C4=NC5=CC=CC=C5S4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H22N4O4S2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

494.6 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

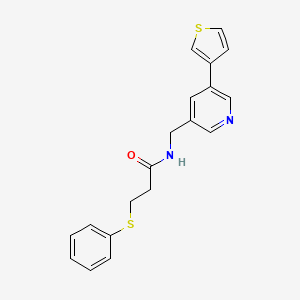

![methyl (4-{[2-oxo-2-(propylamino)ethyl]thio}-1H-1,5-benzodiazepin-2-yl)acetate](/img/structure/B2357019.png)

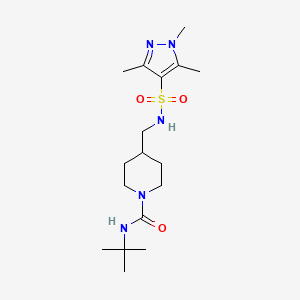

![2-(4-(N,N-bis(2-cyanoethyl)sulfamoyl)benzamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide](/img/structure/B2357020.png)

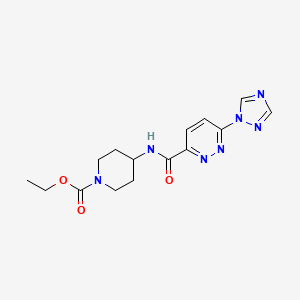

![(3,5-dimethyl-1H-pyrazol-1-yl)[4-(4-methylphenyl)-3-(1H-pyrrol-1-yl)thiophen-2-yl]methanone](/img/structure/B2357021.png)

![methyl 5-{[(3-isopropyl-5-methyl-4-oxo-7-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)thio]methyl}-2-furoate](/img/structure/B2357022.png)

![1-(Benzo[d][1,3]dioxol-5-yl)-3-(3-(furan-2-yl)-2-hydroxy-2-methylpropyl)urea](/img/structure/B2357026.png)

![1-[[4-(Furan-2-yl)thiophen-2-yl]methyl]-3-[2-(trifluoromethyl)phenyl]urea](/img/structure/B2357028.png)

![ethyl 3-[1-(4-methylphenyl)-1H-1,2,3-triazol-4-yl]-1,2,4-oxadiazole-5-carboxylate](/img/structure/B2357032.png)

![2-(3,4-dimethoxyphenyl)-N-(4-(imidazo[2,1-b]thiazol-6-yl)phenyl)acetamide](/img/structure/B2357033.png)